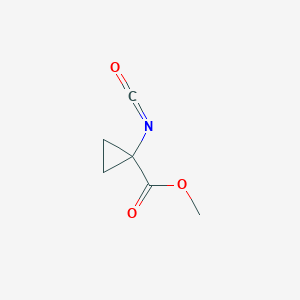
Cyclohexyl hydroperoxide
Overview
Description
Cyclohexyl hydroperoxide is an organic peroxide with the chemical formula C6H11OOH. It is a key intermediate in the oxidation of cyclohexane, which is an important industrial process for producing cyclohexanol and cyclohexanone. These compounds are precursors for the production of nylon and other synthetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl hydroperoxide is typically synthesized through the autoxidation of cyclohexane. This process involves the reaction of cyclohexane with oxygen in the presence of a catalyst, usually at elevated temperatures and pressures. The reaction conditions often include temperatures ranging from 130°C to 200°C and pressures between 4 to 50 bar .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of cyclohexane using molecular oxygen. The process can be carried out without a catalyst, but the presence of metal catalysts such as cobalt or chromium can enhance the reaction efficiency. The resulting mixture contains this compound along with other oxidation products like cyclohexanol and cyclohexanone .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexanone and cyclohexanol.
Decomposition: It decomposes via degenerate branching reactions under the action of alkoxyl, alkyl, and peroxyl radicals.
Epoxidation: It can be used in the epoxidation of olefins, where it acts as an oxidizing agent to form epoxides.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide can be used as oxidizing agents.
Decomposition: The presence of radicals such as alkoxyl and peroxyl radicals facilitates the decomposition.
Epoxidation: Catalysts like titanium-based compounds are often used in the epoxidation reactions.
Major Products:
Cyclohexanone and Cyclohexanol: These are the primary products formed from the oxidation of this compound.
Epoxides: Formed during the epoxidation of olefins.
Scientific Research Applications
Cyclohexyl hydroperoxide has several applications in scientific research:
Biology: It is studied for its role in the oxidation of biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceutical applications, particularly in the synthesis of drug intermediates.
Mechanism of Action
Cyclohexyl hydroperoxide exerts its effects primarily through radical-mediated reactions. It decomposes to form alkoxyl and peroxyl radicals, which then participate in chain propagation reactions. These radicals can further react with other molecules, leading to the formation of various oxidation products . The molecular targets include cyclohexane and other hydrocarbons, which undergo oxidation to form alcohols, ketones, and acids .
Comparison with Similar Compounds
Cyclohexanol: An alcohol formed from the reduction of cyclohexyl hydroperoxide.
Cyclohexanone: A ketone formed from the oxidation of this compound.
2-Hydroperoxycyclohexanone: Formed during the oxidation of cyclohexanone.
Uniqueness: this compound is unique due to its role as an intermediate in the oxidation of cyclohexane. It is a versatile compound that can undergo various chemical reactions, making it valuable in both industrial and research applications. Its ability to form radicals and participate in chain propagation reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
hydroperoxycyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-8-6-4-2-1-3-5-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGJBCRKSVGDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227401 | |
| Record name | Cyclohexyl hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-07-4 | |
| Record name | Hydroperoxide, cyclohexyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl hydroperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL HYDROPEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4UH5MC4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














